Anamorelin hydrochloride
CAS No.: 861998-00-7
Cat. No.: VC0003592
Molecular Formula: C31H43ClN6O3
Molecular Weight: 583.2 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 861998-00-7 |
---|---|
Molecular Formula | C31H43ClN6O3 |
Molecular Weight | 583.2 g/mol |
IUPAC Name | 2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride |
Standard InChI | InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1 |
Standard InChI Key | VFYAEUWJFGTGGO-GHTUPXNNSA-N |
Isomeric SMILES | CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl |
SMILES | CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl |
Canonical SMILES | CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl |
Appearance | white to off-white solid powder |
Chemical and Pharmacological Profile of Anamorelin Hydrochloride
Chemical Structure and Properties
Anamorelin hydrochloride, chemically designated as (3R)-1-(2-methylalanyl-D-tryptophyl)-3-(phenylmethyl)-3-piperidine-carboxylic acid 1,2,2-trimethylhydrazide hydrochloride, is a synthetic small molecule with a molecular formula of and a molecular weight of 583.2 g/mol . Its structure mimics the N-terminal active core of ghrelin but incorporates modifications to enhance oral bioavailability and metabolic stability. The compound exhibits a plasma half-life of approximately 7 hours in humans, significantly longer than the 30-minute half-life of endogenous ghrelin .
Mechanism of Action
Anamorelin binds selectively to GHS-R1a with a binding affinity () of 0.70 nM, triggering downstream pathways that regulate appetite and growth hormone (GH) secretion . Preclinical studies in rats demonstrated dose-dependent increases in food intake (up to 30 mg/kg) and plasma GH levels (2.3- to 4.1-fold elevation) . Additionally, it attenuates pro-inflammatory cytokines such as TNF-α and IL-6, which contribute to cachexia progression .
Pharmacokinetics and Metabolism
Absorption and Distribution
Phase I trials in healthy volunteers revealed that single oral doses of 10–50 mg anamorelin achieve peak plasma concentrations within 0.5–2.0 hours . Food intake reduces the area under the curve (AUC) by 4-fold, while coadministration with the CYP3A4 inhibitor ketoconazole increases AUC 3-fold, indicating significant food-drug and drug-drug interactions .
Elimination and Excretion
Approximately 99.8% of anamorelin is excreted within 18 hours, primarily via feces (92%) and urine (8%) . No dose-limiting toxicities have been identified, supporting its tolerability in long-term use .
Clinical Efficacy in Cancer Cachexia
Phase III Trials in Non-Small Cell Lung Cancer
Two pivotal Phase III trials (ROMANA-1 and ROMANA-2) evaluated anamorelin in NSCLC patients with cachexia. Over 12 weeks, patients receiving 100 mg daily experienced a mean lean body mass (LBM) increase of 1.10 kg () and body weight gain of 1.56 kg () compared to placebo . Anorexia symptoms, assessed via the Functional Assessment of Anorexia/Cachexia Therapy (FAACT) questionnaire, improved significantly () .
Table 1: Key Outcomes from ROMANA-1 and ROMANA-2 Trials
Parameter | Anamorelin (100 mg/day) | Placebo | -Value |
---|---|---|---|
Lean Body Mass Change | +1.10 kg | -0.44 kg | <0.001 |
Body Weight Change | +1.56 kg | -0.18 kg | <0.001 |
FAACT Score Improvement | +3.0 points | +1.0 points | 0.002 |
Japanese Phase III Study in Gastrointestinal Cancers
A 2022 open-label trial in Japan () assessed anamorelin in patients with colorectal, gastric, or pancreatic cancer and low BMI (<20 kg/m²). At 9 weeks, 25.9% achieved a composite clinical response (≥5% weight gain and ≥2-point FAACT improvement), sustained through 24 weeks . Subgroup analysis revealed higher response rates in NSCLC (29.0%) versus gastrointestinal cancers (14.3%) .
Adverse Event | Incidence (%) | Severity |
---|---|---|
Nausea | 8 | Mild-Moderate |
Hyperglycemia | 6 | Moderate |
Elevated AST/ALT | 4 | Transient |
Fatigue | 3 | Mild |
Regulatory Status and Global Approval
Anamorelin hydrochloride received approval in Japan (January 2021) under the brand name Adlumiz® for CACS in NSCLC and gastrointestinal cancers . The U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) are reviewing New Drug Applications (NDAs) based on ROMANA trial data .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume